molecular formula C21H19ClO5 B2677516 ethyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate CAS No. 618390-12-8

ethyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate

Cat. No. B2677516
CAS RN: 618390-12-8
M. Wt: 386.83
InChI Key: HQHCQDBRESKKDH-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate is a synthetic organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a member of the coumarin family and has been synthesized using various methods, including the Perkin reaction and the Knoevenagel condensation.

Mechanism of Action

The mechanism of action of ethyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate is not fully understood. However, it has been proposed that the compound inhibits the activity of enzymes involved in cell proliferation and survival, such as topoisomerase II and protein kinase B (Akt). The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Ethyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that the compound reduces tumor growth and metastasis in animal models of breast cancer.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate in lab experiments include its high potency and selectivity against cancer cells, its ability to induce apoptosis, and its anti-inflammatory and antioxidant properties. However, the compound has several limitations, including its low solubility in water, its potential toxicity, and its limited bioavailability.

Future Directions

For research on ethyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate include the synthesis of analogs with improved pharmacological properties, the investigation of its mechanism of action, and the evaluation of its efficacy in combination with other anticancer drugs. The compound could also be studied for its potential therapeutic applications in other diseases, such as inflammation and neurodegenerative disorders. Additionally, the development of novel drug delivery systems could improve the bioavailability and reduce the toxicity of the compound.

Synthesis Methods

The synthesis of ethyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate has been achieved using different methods. One of the most common methods is the Perkin reaction, which involves the condensation of an aromatic aldehyde and an acid anhydride in the presence of a catalyst. Another method is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a malonic ester in the presence of a base. Both methods have been successful in synthesizing the compound, and the yield and purity of the product depend on the reaction conditions.

Scientific Research Applications

Ethyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate has been studied for its potential therapeutic applications. The compound has shown promising results in inhibiting the growth of cancer cells, particularly breast cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties. The compound has been used as a lead compound in drug discovery and development, and several analogs have been synthesized to improve its pharmacological properties.

properties

IUPAC Name

ethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClO5/c1-4-25-21(24)13(3)26-16-9-10-17-18(11-16)27-12(2)19(20(17)23)14-5-7-15(22)8-6-14/h5-11,13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHCQDBRESKKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate

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